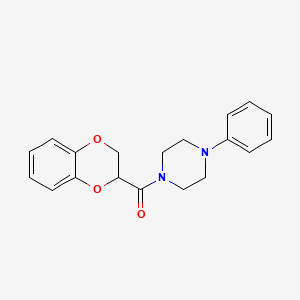
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.421. The purity is usually 95%.
BenchChem offers high-quality 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Positive Inotropic Activity
A study by Liu et al. (2009) synthesized a series of derivatives related to 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide. These derivatives were evaluated for their positive inotropic activity by measuring left atrium stroke volume in isolated rabbit-heart preparations. Some showed favorable activity compared to the standard drug, milrinone, indicating potential applications in cardiac therapeutics (Liu et al., 2009).
Antimicrobial Activity
Shindikar and Viswanathan (2005) investigated novel fluoroquinolones, including derivatives related to our compound of interest, for their in vivo activity against Mycobacterium tuberculosis in mice. These compounds exhibited activity comparable to that of sparfloxacin, suggesting their potential as antimicrobial agents (Shindikar & Viswanathan, 2005).
Carbamoylation of Electron-Deficient Nitrogen Heteroarenes
He, Huang, and Tian (2017) explored the use of hydrazinecarboxamides as carbamoylating agents in the dehydrazinative Minisci reaction. Their research involved a range of electron-deficient nitrogen heteroarenes, including quinoline and pyridine, leading to the synthesis of structurally diverse nitrogen-heteroaryl carboxamides. This study indicates potential for developing novel carbamoylation methods in heteroarene chemistry (He, Huang, & Tian, 2017).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, including those related to our compound, and evaluated their antimicrobial activity. Their research contributes to the development of new antimicrobial agents, particularly in the context of pyrazolo[3,4-d]pyrimidine derivatives (Holla et al., 2006).
Antipsychotic Agent Evaluation
Norman et al. (1996) prepared heterocyclic analogues of a compound, assessing their potential as antipsychotic agents. This included evaluation for binding to dopamine and serotonin receptors, and antagonism of apomorphine-induced responses in mice, indicating potential applications in psychiatric medicine (Norman et al., 1996).
Eigenschaften
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-quinolin-8-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-24-18(26)8-7-17(23-24)25-12-9-15(10-13-25)20(27)22-16-6-2-4-14-5-3-11-21-19(14)16/h2-8,11,15H,9-10,12-13H2,1H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKYIPNRYSDDPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2374000.png)

![4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2374003.png)
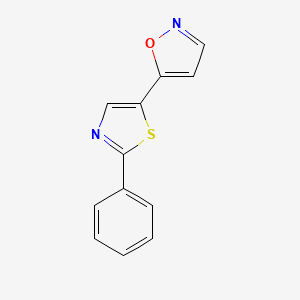
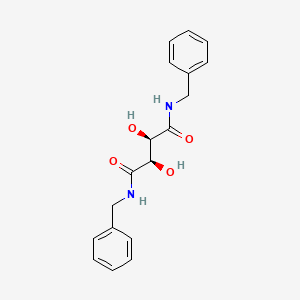
![N-(3-acetylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2374008.png)
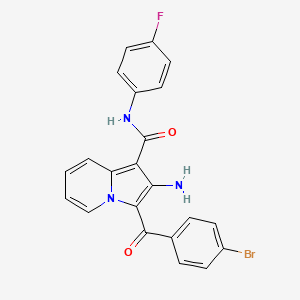
![3-(2-ethoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374011.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2374012.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B2374014.png)
![8-(4-bromophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374015.png)
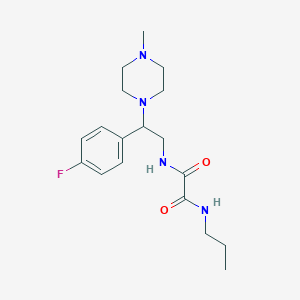
![3-[(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2374019.png)
